1-(4-Methylphenyl)-3-(4-nitrophenyl)urea
Description
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea is a urea derivative characterized by two aromatic substituents: a 4-methylphenyl group and a 4-nitrophenyl group linked via a urea (–NH–CO–NH–) moiety. The 4-nitrophenyl group provides strong electron-withdrawing properties due to the nitro (–NO₂) group, enhancing hydrogen-bonding interactions and influencing biological activity.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-2-4-11(5-3-10)15-14(18)16-12-6-8-13(9-7-12)17(19)20/h2-9H,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLPAECBLBKFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-nitroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.
Major Products:
Reduction: 1-(4-Methylphenyl)-3-(4-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the urea linkage.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The urea linkage allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Substituent Variations on Aromatic Rings
Electron-Withdrawing vs. Electron-Donating Groups
- 1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea (Pyrinuron): Replaces the 4-methylphenyl group with a pyridylmethyl substituent. Pyrinuron is noted for its rodenticidal activity .
- 1-Benzyl-3-(4-nitrophenyl)urea : Features a benzyl group instead of 4-methylphenyl. The benzyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(3-hydroxypropyl)urea (S3) : Incorporates trifluoromethyl (–CF₃) groups, which are strongly electron-withdrawing and lipophilic, enhancing binding to hydrophobic enzyme pockets .
Positional Isomerism of Nitro Groups
Functional Group Modifications
Urea vs. Thiourea
- 1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea : Replacing urea’s oxygen with sulfur (thiourea) increases hydrogen-bonding strength due to sulfur’s larger atomic radius and polarizability. Thioureas often exhibit enhanced enzyme inhibition (e.g., urease, kinase) .
Addition of Hydrazone Moieties
- 1-(4-Substitutedphenyl)hydrazonoethylphenyl-3-(4-nitrophenyl)urea derivatives: The hydrazone group (–NH–N=CH–) introduces conformational flexibility and additional hydrogen-bonding sites. Compounds 6–8 in this class showed potent urease inhibition (IC₅₀: 10.13–22.95 µM), attributed to synergistic effects between the hydrazone and nitro groups .
Physicochemical Properties
- Lipophilicity : Fluorinated derivatives (e.g., S3 in ) exhibit higher logP values due to –CF₃ groups, enhancing blood-brain barrier penetration.
- Solubility : Pyridine-containing analogues (e.g., Pyrinuron ) show improved aqueous solubility compared to purely aromatic derivatives.
- Stability : Thioureas (e.g., ) are more resistant to hydrolysis than ureas due to stronger C=S bonds.
Key Research Findings
Nitro Group Critical for Activity : The para-nitro group in 1-(4-nitrophenyl)urea derivatives is a consistent feature in compounds with antifungal and urease inhibitory activities, likely due to its electron-withdrawing effects and ability to stabilize enzyme-inhibitor complexes .
Substituent Flexibility : Adding groups like hydrazones or heterocycles (e.g., imidazole in S16 ) diversifies interactions with biological targets, enabling activity against kinases or receptors.
Synergistic Effects: Hybrid structures combining urea with azetidinone (e.g., 4f ) or phenothiazine moieties show enhanced antimicrobial activity, suggesting multi-target mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
